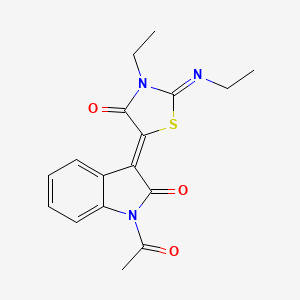
(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z,5Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-ethyl-2-(ethylimino)thiazolidin-4-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H17N3O3S, with a molecular weight of approximately 341.40 g/mol. The structure features a thiazolidinone core decorated with an indolinylidene moiety, which is critical for its biological activity.
Synthesis
The synthesis typically involves the reaction of thiazolidinone derivatives with indole derivatives through a condensation reaction. The process can be optimized for yield and purity using various solvents and catalysts.
Antifungal Properties
Research indicates that thiazolidinone derivatives exhibit significant antifungal activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of Candida albicans with IC50 values in the low micromolar range, suggesting potential as antifungal agents .
Anticancer Activity
Thiazolidinone derivatives have also been explored for their anticancer properties. Mechanistic studies reveal that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting various cellular pathways, including those related to cell cycle regulation and angiogenesis . For example, derivatives have shown efficacy against lung cancer cells by modulating specific signaling pathways associated with drug resistance .
Antimicrobial Activity
In addition to antifungal properties, thiazolidinones exhibit broad-spectrum antimicrobial activity. Compounds have been tested against various bacterial strains, demonstrating significant bactericidal effects . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Interference with Cellular Signaling : The compound may alter signaling pathways that regulate cell growth and survival.
Case Studies
Recent studies have highlighted the potential of thiazolidinone derivatives as therapeutic agents:
- Study on Antifungal Activity : A systematic evaluation demonstrated that certain thiazolidinones exhibited fungistatic and fungicidal effects against Candida species, with alterations in cell morphology observed under microscopy .
- Anticancer Research : In vitro studies showed that specific derivatives could reduce viability in human cancer cell lines by inducing cell cycle arrest and apoptosis .
Data Tables
属性
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-4-18-17-19(5-2)16(23)14(24-17)13-11-8-6-7-9-12(11)20(10(3)21)15(13)22/h6-9H,4-5H2,1-3H3/b14-13-,18-17? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROINWVKWMJGHFN-BVKNKNJDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)S1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/S1)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













